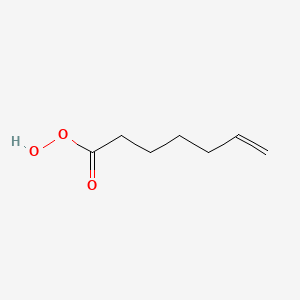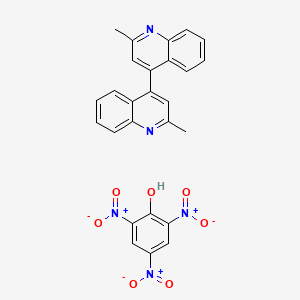
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of quinoline and trinitrophenol. Quinoline derivatives are known for their diverse biological activities, while trinitrophenol, also known as picric acid, is a well-known explosive compound. The combination of these two moieties results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylquinolin-4-yl)quinoline typically involves the condensation of 2-methylquinoline with 4-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2-methylquinolin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the trinitrophenol group can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These combined effects contribute to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-quinolinol: A simpler quinoline derivative with similar biological activities.
4-Hydroxy-2-methylquinoline: Another quinoline derivative with hydroxyl substitution.
2-Methyl-quinolin-4-ol: A closely related compound with a hydroxyl group at the 4-position.
Uniqueness
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol is unique due to the presence of both quinoline and trinitrophenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63469-81-8 |
|---|---|
Fórmula molecular |
C26H19N5O7 |
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H16N2.C6H3N3O7/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-12H,1-2H3;1-2,10H |
Clave InChI |
LOOPLHUGYHQLKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



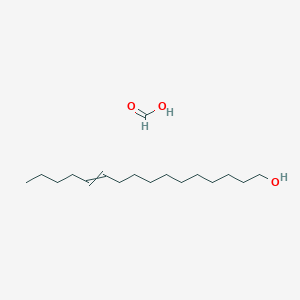
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
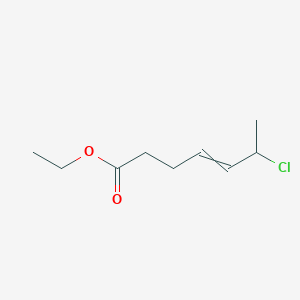
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
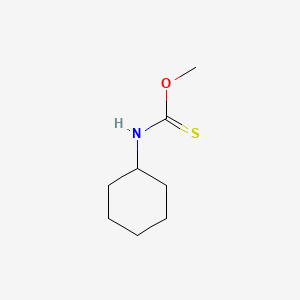
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
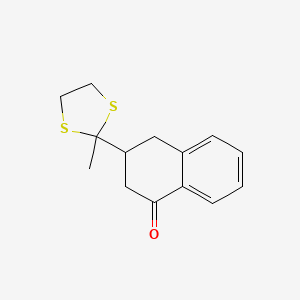

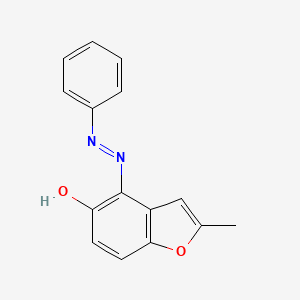
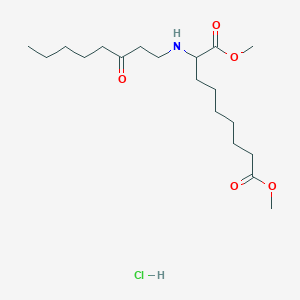
![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)
